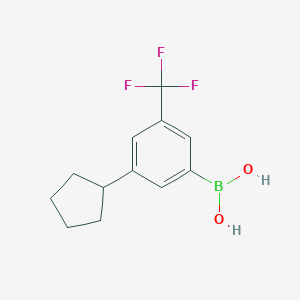
(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentyl group and a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and enhances the overall efficiency of the production process .
化学反应分析
Types of Reactions: (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate.
Major Products Formed:
Phenols: Formed through oxidation reactions.
Boronate Esters: Formed through reduction reactions.
Substituted Aryl Compounds: Formed through substitution reactions.
科学研究应用
(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups, making it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors . Additionally, the compound can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds .
相似化合物的比较
- 3-(Trifluoromethyl)phenylboronic acid
- 3,4,5-Trifluorophenylboronic acid
- 3,5-Bis(trifluoromethyl)phenylboronic acid
Comparison: Compared to these similar compounds, (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopentyl group, which enhances its reactivity and stability in various chemical reactions. This structural feature also makes it more versatile in its applications, particularly in the synthesis of complex organic molecules .
属性
分子式 |
C12H14BF3O2 |
|---|---|
分子量 |
258.05 g/mol |
IUPAC 名称 |
[3-cyclopentyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BF3O2/c14-12(15,16)10-5-9(8-3-1-2-4-8)6-11(7-10)13(17)18/h5-8,17-18H,1-4H2 |
InChI 键 |
OANRIWCUKGKWLJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


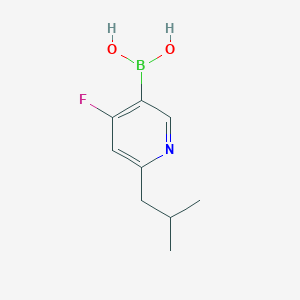

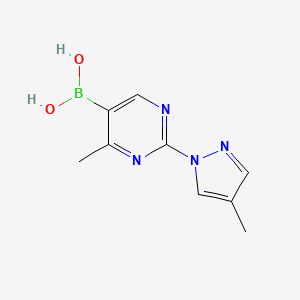
![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

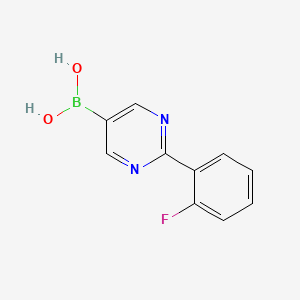
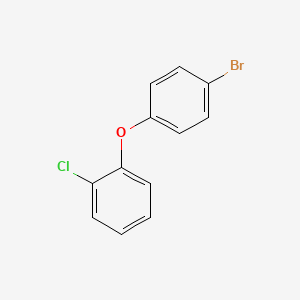
![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)
![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)
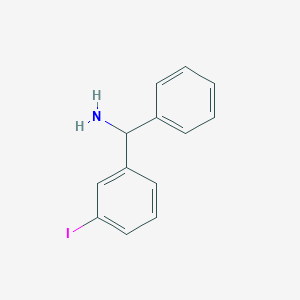
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)
![4-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14081190.png)

